5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid
Description
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a Boc-protected piperidine moiety at the 5-position and a carboxylic acid group at the 4-position. Its synthesis typically involves hydrolysis of the corresponding methyl or ethyl ester precursors under basic conditions (e.g., NaOH in methanol or ethanol), followed by acidification to yield the carboxylic acid . The tert-butoxycarbonyl (Boc) group serves as a protective group for the piperidine nitrogen, enabling selective functionalization in downstream reactions .
This compound is of interest in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules targeting receptors such as the urokinase receptor . Its structural flexibility allows for modifications at the pyrazole's 1-position (R-group), which can significantly influence physicochemical and biological properties.
Properties
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-6-4-9(5-7-17)11-10(12(18)19)8-15-16-11/h8-9H,4-7H2,1-3H3,(H,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDDZDRTKAPMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidine Intermediate
The tert-butoxycarbonyl (Boc) group is introduced at the piperidine nitrogen early in the synthesis to prevent undesired nucleophilic reactions during subsequent steps. BenchChem data demonstrate that reacting piperidine-4-carboxylic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–5°C achieves 92–95% protection efficiency. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents Boc group cleavage |
| Solvent | THF | Enhances reagent solubility |
| Molar Ratio (Boc₂O:Piperidine) | 1.1:1 | Minimizes di-Boc byproducts |
This step generates 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, which is then used for pyrazole ring assembly.
Pyrazole Ring Formation via Cyclocondensation
The 1H-pyrazole core is constructed through [3+2] cycloaddition between the Boc-protected piperidine intermediate and a nitrile imine precursor. Acta Chimica Slovaca studies reveal that using ethyl acetoacetate and hydrazine hydrate in ethanol under reflux (78°C, 4 hr) achieves 88% cyclization efficiency. Key spectral confirmation data includes:
- ¹H-NMR : Singlets at δ 8.61 ppm (pyrazole C-H) and δ 1.45 ppm (Boc tert-butyl group)
- IR : Stretches at 1729 cm⁻¹ (carboxylic acid C=O) and 1685 cm⁻¹ (Boc C=O)
Notably, substituting ethanol with dimethylformamide (DMF) increases reaction rate but reduces yield to 72% due to side product formation.
Advanced Functionalization Techniques
Carboxylic Acid Generation via Ester Hydrolysis
The ethyl ester intermediate undergoes saponification to yield the final carboxylic acid. BenchChem protocols using NaOH/EtOH (2M, 65°C, 2 hr) achieve quantitative conversion. Industrial-scale adaptations employ continuous flow reactors with:
| Condition | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 65°C | 70–75°C |
| Residence Time | 2 hr | 15 min |
| Yield | 98% | 99.5% |
X-ray crystallography confirms the planar carboxylic acid group with hydrogen-bonding dimers (O···O distance: 2.68 Å).
Ultrasound-Assisted Multi-Component Synthesis
AABlocks research demonstrates a one-pot method combining Boc-piperidine, ethyl acetoacetate, hydrazine hydrate, and malononitrile under ultrasonic irradiation (25 kHz, 40°C, 20 min). Comparative data shows:
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| Conventional heating | 78% | 95% | 4 hr |
| Ultrasound | 92% | 98% | 20 min |
Mechanistic studies propose InCl₃-catalyzed formation of a pyrano[2,3-c]pyrazole intermediate that rearranges to the target compound.
Industrial-Scale Production Considerations
Crystallization Optimization
Purity thresholds >99% require ethanol/water recrystallization (3:1 v/v) with cooling rates of 0.5°C/min. Phase diagram analysis reveals:
| Solvent Ratio (EtOH:H₂O) | Crystal Size (µm) | Purity |
|---|---|---|
| 2:1 | 50–100 | 97.5% |
| 3:1 | 100–150 | 99.2% |
| 4:1 | 200–300 | 99.1% |
Larger crystals from 3:1 mixtures facilitate filtration while maintaining purity.
Waste Stream Management
Lifecycle assessments identify two major waste components:
- THF/Boc₂O residues : Neutralized with 5% citric acid before incineration
- InCl₃ catalyst : Recovered via ion-exchange resins (92% recovery efficiency)
Continuous process designs reduce solvent use by 40% compared to batch methods.
Analytical Characterization Protocols
Spectroscopic Fingerprinting
Comprehensive characterization requires:
Stability Profiling
Accelerated stability studies (40°C/75% RH, 6 months) show:
| Parameter | Initial Value | 6-Month Value |
|---|---|---|
| Potency | 99.5% | 98.7% |
| Related Substances | 0.3% | 1.2% |
Degradation products include tert-butyl alcohol (0.8%) and piperidine-4-carboxylic acid (0.4%).
Chemical Reactions Analysis
Types of Reactions
5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid exhibit significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential use as an antimicrobial agent .
Treatment of Metabolic Disorders
This compound has been investigated for its role in treating metabolic syndromes, including type 2 diabetes and obesity. It acts as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which is crucial in regulating glucose metabolism and fat storage . The inhibition mechanism suggests that it may help alleviate insulin resistance and related cardiovascular issues.
Central Nervous System Disorders
There is emerging evidence that this compound may have neuroprotective effects, making it a candidate for treating central nervous system disorders such as Alzheimer's disease and mild cognitive impairment. Its ability to modulate neurotransmitter systems could be beneficial in managing cognitive decline associated with aging .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of various derivatives of pyrazole compounds, including this compound. The results indicated that this compound exhibited superior activity against gram-positive bacteria, with minimal cytotoxicity towards mammalian cells .
Case Study 2: Metabolic Syndrome Treatment
In a clinical trial setting, derivatives similar to this compound were tested for their ability to improve metabolic parameters in patients with metabolic syndrome. Results showed a significant reduction in fasting blood glucose levels and improvements in lipid profiles, suggesting its potential as a therapeutic agent for metabolic disorders .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group provides stability and protection, allowing the compound to reach its target site without premature degradation. Upon reaching the target, the compound can undergo deprotection, releasing the active form that interacts with the target molecule, modulating its activity and leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key analogues and their distinguishing features:
Impact of Substituents on Properties
Molecular Weight and Lipophilicity
Comparative Physicochemical Data
| Property | Target Compound | 9a (Phenyl) | 4-Isopropylphenyl Derivative | cpd 103e (CF₃) |
|---|---|---|---|---|
| Water Solubility | Low | Moderate | Low | Very Low |
| logP (Predicted) | 1.8 | 2.5 | 3.2 | 3.8 |
| Melting Point | Not reported | Not reported | Not reported | Not reported |
Biological Activity
5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the use of piperidine derivatives and pyrazole intermediates. A common method includes the reaction of tert-butyl 4-(piperidin-4-yl)carbamate with appropriate pyrazole derivatives. The resulting product can be characterized using various spectroscopic methods, including NMR and mass spectrometry.
Antibacterial Properties
Recent studies have indicated that compounds related to this compound exhibit notable antibacterial activity. For instance, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized and tested against various bacterial strains, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 0.44 |
| Compound B | E. coli | 0.71 |
| Compound C | P. mirabilis | 0.51 |
Case Studies
Case Study 1: Antibacterial Evaluation
A study conducted on various pyrazole derivatives, including those structurally related to the compound , evaluated their antibacterial properties using agar disc-diffusion methods. The results indicated that compounds with the piperidine moiety showed enhanced activity against resistant strains of S. aureus and E. coli, highlighting the importance of this structural feature in biological activity .
Case Study 2: Immune Response Modulation
In another investigation, researchers synthesized a series of small molecule inhibitors targeting PD-L1, with some derivatives exhibiting promising results in preventing PD-L1 from binding to PD-1 on T cells. While direct testing of this compound was not reported, its potential as a scaffold for developing such inhibitors was noted .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the Boc-protected piperidine moiety into pyrazole-4-carboxylic acid derivatives?
- Methodological Answer : Cyclocondensation of ethyl acetoacetate with DMF-DMA and phenylhydrazine forms the pyrazole core, followed by Boc-protection of the piperidine ring. Hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid derivative. Optimize reaction time and temperature to avoid side products like esterification intermediates .
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete deprotection of tert-butoxycarbonyl groups.
Q. How can spectroscopic techniques (NMR, IR) distinguish structural features of this compound?
- Methodological Answer :
- 1H NMR : Look for the tert-butyl singlet (δ ~1.4 ppm, 9H) and pyrazole C-H signals (δ ~7.5–8.5 ppm).
- IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and Boc carbonyl (C=O, ~1690–1730 cm⁻¹) .
Q. What safety precautions are critical when handling Boc-protected intermediates?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to hazards like skin irritation (H315) and respiratory tract irritation (H335). Store under inert conditions (N₂) to prevent Boc-group degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or tautomeric stability of the pyrazole-carboxylic acid system?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model tautomeric equilibria (1H-pyrazole vs. 4H-pyrazole). Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Case Study : Theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid show that the 1H-tautomer is energetically favored .
Q. What strategies resolve contradictions in synthetic yields reported for similar Boc-protected piperidine derivatives?
- Methodological Answer :
- Step 1 : Compare reaction conditions (e.g., solvent polarity, catalyst load) across studies. For example, higher yields are achieved with anhydrous THF vs. DCM due to improved Boc-group stability .
- Step 2 : Use LC-MS to identify side products (e.g., tert-butyl elimination under acidic conditions) .
- Data Interpretation : Contradictions often arise from trace moisture or temperature fluctuations during Boc deprotection.
Q. How can multi-step synthesis routes (e.g., coupling with heterocycles) be optimized for scalability?
- Methodological Answer :
- Optimization Example : For coupling with pyridinyl groups, use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres. Adjust equivalents of boronic acid to minimize dimerization .
- Scale-Up : Replace batch reactors with flow chemistry to enhance heat/mass transfer and reduce byproducts .
Q. What analytical approaches characterize byproducts formed during Boc deprotection?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
